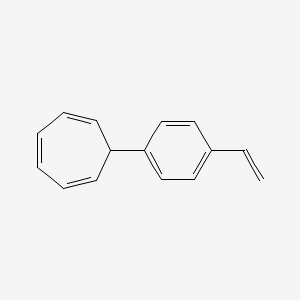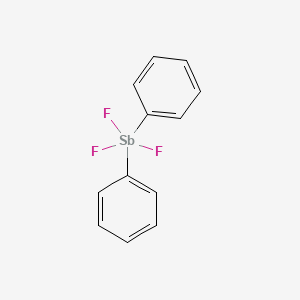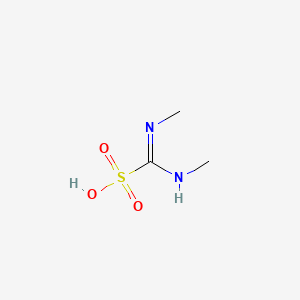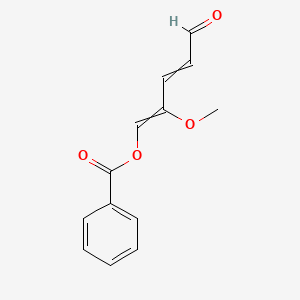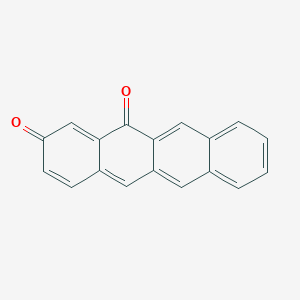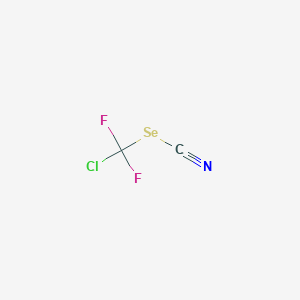
Chloro(difluoro)methyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(difluoro)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a chloro(difluoro)methyl moiety
Méthodes De Préparation
The synthesis of chloro(difluoro)methyl selenocyanate typically involves the reaction of chloro(difluoro)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Chloro(difluoro)methyl selenocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include selenoxides, selenones, and substituted selenocyanates.
Applications De Recherche Scientifique
Chloro(difluoro)methyl selenocyanate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a source of selenium, an essential trace element with various biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and reduced side effects.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of chloro(difluoro)methyl selenocyanate involves the interaction of the selenocyanate group with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive selenium species that can modulate various cellular pathways. Molecular targets include enzymes involved in oxidative stress response and signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Chloro(difluoro)methyl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate These compounds share similar chemical properties but differ in their reactivity and biological activities
Similar compounds include:
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isatin selenocyanate derivatives
- Quinazoline selenocyanate derivatives
These compounds are studied for their chemopreventive and anticancer activities, highlighting the versatility and importance of selenocyanate-containing compounds in scientific research .
Propriétés
Numéro CAS |
54451-31-9 |
|---|---|
Formule moléculaire |
C2ClF2NSe |
Poids moléculaire |
190.45 g/mol |
Nom IUPAC |
[chloro(difluoro)methyl] selenocyanate |
InChI |
InChI=1S/C2ClF2NSe/c3-2(4,5)7-1-6 |
Clé InChI |
MNXMJNVZWRJTFF-UHFFFAOYSA-N |
SMILES canonique |
C(#N)[Se]C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


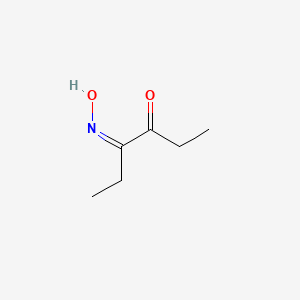
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
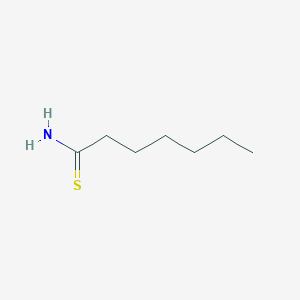
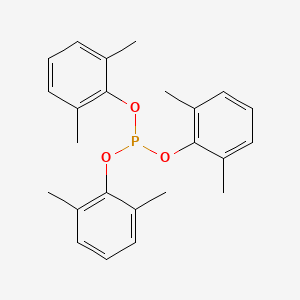
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
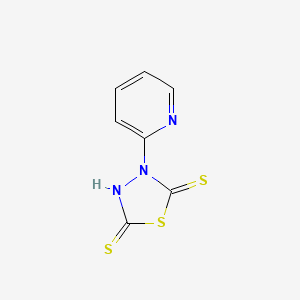
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
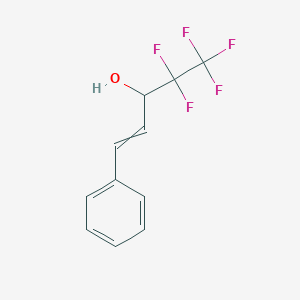
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
